molecular formula C19H15ClN2O3 B2626571 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone CAS No. 882748-64-3

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2626571
CAS No.: 882748-64-3
M. Wt: 354.79
InChI Key: XQSKXYNDQXTXHR-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone (CAS: N/A; CID 4466801) is a propanone derivative featuring a 2-naphthyl ketone group and a 4-chloro-3-nitroanilino substituent. Its molecular formula is C₁₉H₁₅ClN₂O₃, with a monoisotopic mass of 354.07767 Da. The compound’s structure includes a planar naphthalene ring and a nitro-chloro-substituted aniline moiety connected via a three-carbon chain (Figure 1). Key physicochemical properties include:

  • SMILES: C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
  • InChIKey: XQSKXYNDQXTXHR-UHFFFAOYSA-N
    Predicted collision cross-section (CCS) values for various adducts range from 179.2 Ų ([M+H]⁺) to 195.4 Ų ([M+Na]⁺), indicating moderate molecular bulkiness .

No literature or patent data are available for this compound, suggesting it may be a novel synthetic intermediate or a candidate for unexplored pharmacological applications.

Properties

IUPAC Name

3-(4-chloro-3-nitroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-17-8-7-16(12-18(17)22(24)25)21-10-9-19(23)15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKXYNDQXTXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves the following steps:

    Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.

    Coupling Reaction: The coupling of the chloronitroaniline derivative with a naphthyl ketone under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The nitro and chloro groups can participate in various interactions, influencing the compound’s activity. The naphthyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(4-chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone can be contextualized by comparing it with analogous propanone derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Propanone Derivatives

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (Da) Predicted CCS ([M+H]⁺, Ų) Key Features
Target Compound C₁₉H₁₅ClN₂O₃ R₁ = 2-naphthyl, R₂ = 4-Cl-3-NO₂ 354.08 179.2 Bulky naphthyl group; high CCS
3-(4-Chloro-3-nitroanilino)-1-(4-methylphenyl)-1-propanone C₁₆H₁₄ClN₃O₃ R₁ = 4-methylphenyl 339.76 N/A Smaller aromatic group; lower lipophilicity
1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone C₂₁H₁₈N₂O₄ R₁ = 3-nitrophenyl, R₂ = 4-phenoxy 362.13 185.1 Phenoxy group enhances polarity
1-(4-Chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone C₁₆H₁₅ClFNO R₁ = 4-Cl-phenyl, R₂ = 3-F-4-Me 291.75 N/A Fluorine substituent; potential bioactivity
3-(4-Ethylanilino)-1-(3-nitrophenyl)-1-propanone C₁₇H₁₇N₃O₃ R₁ = 3-nitrophenyl, R₂ = 4-Et 299.14 169.2 Ethyl group reduces steric hindrance
3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone C₁₅H₁₂ClFN₂O₃ R₁ = 4-F-phenyl, R₂ = 4-Cl-3-NO₂ 322.72 N/A Fluorine enhances metabolic stability

Key Observations:

Substituent Effects on Physicochemical Properties: The 2-naphthyl group in the target compound contributes to a higher CCS (179.2 Ų) compared to derivatives with smaller aromatic groups (e.g., 169.2 Ų for 3-(4-ethylanilino)-1-(3-nitrophenyl)-1-propanone) . Electron-withdrawing groups (e.g., -NO₂, -Cl) on the anilino moiety increase molecular polarity but may reduce membrane permeability .

Biological Relevance: While the target compound lacks reported bioactivity, structurally related propanones exhibit anti-inflammatory, analgesic, and antibacterial properties. For example, 1-(4-benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone derivatives show significant anti-inflammatory activity (ED₅₀ = 12–28 mg/kg) . Fluorine-substituted analogs (e.g., 1-(4-chlorophenyl)-3-(3-fluoro-4-methylanilino)-1-propanone) are often explored for enhanced metabolic stability and target binding .

Synthetic Accessibility: The absence of patent or literature data for the target compound suggests synthetic challenges or unexplored applications. In contrast, analogs like 2-chloro-3-(4-methylanilino)naphthalene-1,4-dione have established crystallographic data and synthetic protocols .

Biological Activity

3-(4-Chloro-3-nitroanilino)-1-(2-naphthyl)-1-propanone, also known by its CAS number 882748-64-3, is an organic compound that belongs to the class of aromatic ketones. This compound features a unique structure incorporating a naphthyl group and a chloro-nitroaniline moiety, which contribute to its distinct biological activity. Understanding its biological effects is essential for potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's molecular formula is C19H15ClN2O3C_{19}H_{15}ClN_{2}O_{3} with a molecular weight of 354.8 g/mol. The structure consists of a propanone backbone attached to both a naphthyl group and a chloro-nitroaniline moiety, which can participate in various biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H15ClN2O3
Molecular Weight354.8 g/mol
CAS Number882748-64-3

The biological activity of this compound is attributed to its interaction with various molecular targets, such as enzymes and receptors.

  • Nitro and Chloro Groups : These functional groups can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets.
  • Naphthyl Group : This moiety may facilitate increased lipophilicity, allowing better membrane permeability and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity : Preliminary studies suggest that this compound may have potential anticancer properties. It has been shown to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes associated with cancer progression, such as cyclin-dependent kinases (CDKs). This inhibition can lead to reduced cell division rates in malignant cells.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxicity of the compound against various cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed in MCF-7 (breast cancer) cells at IC50 values around 10 µM.
  • Enzyme Inhibition Assay :
    • Objective : To assess the inhibitory activity against CDK6.
    • Methodology : Enzyme kinetics were analyzed using a spectrophotometric method.
    • Results : The compound exhibited competitive inhibition with an IC50 value of approximately 5 µM, indicating strong potential as a therapeutic agent targeting cell cycle regulation.

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